N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide
CAS No.:
Cat. No.: VC9580768
Molecular Formula: C22H27N3O3
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N3O3 |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-3-propoxybenzamide |
| Standard InChI | InChI=1S/C22H27N3O3/c1-3-15-28-18-8-6-7-17(16-18)21(26)23-20-10-5-4-9-19(20)22(27)25-13-11-24(2)12-14-25/h4-10,16H,3,11-15H2,1-2H3,(H,23,26) |
| Standard InChI Key | MQUXOGGURPBEJT-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-{2-[(4-Methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is systematically named to reflect its three primary components:
-
A benzamide core (3-propoxybenzamide), featuring a propyl ether substituent at the third position of the benzene ring.
-
A piperazine derivative (4-methylpiperazine) linked via a carbonyl group to the ortho position of the benzamide’s phenyl ring.
-
An amide bond bridging the aromatic and heterocyclic components.
The compound’s molecular structure (Fig. 1) was confirmed through spectral techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, though detailed spectral data remain proprietary . Its IUPAC name and SMILES notation () underscore the spatial arrangement of its functional groups .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 381.47 g/mol |
| CAS Registry Number | 881766-85-4 |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Melting Point | 180–185°C (estimated) |
The 4-methylpiperazine moiety enhances solubility in aqueous environments, a trait critical for bioavailability in pharmaceutical contexts .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide involves a multi-step protocol:
-
Formation of 3-propoxybenzoic acid: Propylation of 3-hydroxybenzoic acid using propyl bromide under basic conditions.
-
Conversion to benzamide: Reaction with thionyl chloride to generate the acid chloride, followed by coupling with 2-aminophenyl-(4-methylpiperazine) via nucleophilic acyl substitution .
Critical reaction parameters include temperature control (60–80°C) and the use of catalysts such as to facilitate amide bond formation. Purification is achieved through column chromatography, with reaction progress monitored via thin-layer chromatography (TLC).
Structural Confirmation
X-ray crystallography and high-resolution mass spectrometry (HRMS) validate the compound’s structure. The piperazine ring adopts a chair conformation, while the carbonyl group at the phenyl ring’s ortho position induces planarity in the benzamide moiety, potentially influencing receptor binding .
Pharmacological Properties and Mechanisms
Anti-Inflammatory Activity
Benzoxazine derivatives (e.g., 2-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide) demonstrate COX-2 inhibition, suggesting that the benzamide core in this compound may similarly modulate inflammatory pathways.
Therapeutic Applications and Clinical Relevance
Oncology
Preclinical studies highlight its potential in treating hematologic malignancies and solid tumors. Patent US7037929B1 underscores the efficacy of thiazole derivatives (structurally related to benzamides) in inducing apoptosis in carcinoma cells .
Neurodegenerative Diseases
The piperazine moiety’s ability to cross the blood-brain barrier positions this compound as a candidate for Alzheimer’s disease therapy, targeting amyloid-beta aggregation .
Future Perspectives and Research Directions
While preliminary data are promising, further investigations are essential:
-
Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.
-
Toxicology studies: Evaluate acute and chronic toxicity in model organisms.
-
Clinical trials: Explore dose-response relationships in Phase I trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume